molecular formula C13H19N3O6S2 B3579357 1-[(4-nitrophenyl)sulfonyl]-4-(propylsulfonyl)piperazine

1-[(4-nitrophenyl)sulfonyl]-4-(propylsulfonyl)piperazine

Cat. No.: B3579357
M. Wt: 377.4 g/mol
InChI Key: HPKYQGMVFWYONQ-UHFFFAOYSA-N
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Description

1-[(4-nitrophenyl)sulfonyl]-4-(propylsulfonyl)piperazine is an organic compound with the molecular formula C13H19N3O6S2. This compound is characterized by the presence of a piperazine ring substituted with a 4-nitrophenylsulfonyl group and a propylsulfonyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-nitrophenyl)sulfonyl]-4-(propylsulfonyl)piperazine typically involves the reaction of piperazine with 4-nitrobenzenesulfonyl chloride and propylsulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with efficient mixing and temperature control. The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

1-[(4-nitrophenyl)sulfonyl]-4-(propylsulfonyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium dithionite.

    Substitution: The sulfonyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl groups.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the sulfonyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst or sodium dithionite.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Reduction: Formation of 1-[(4-aminophenyl)sulfonyl]-4-(propylsulfonyl)piperazine.

    Substitution: Formation of various substituted piperazines depending on the nucleophile used.

    Hydrolysis: Formation of piperazine and the corresponding sulfonic acids.

Scientific Research Applications

1-[(4-nitrophenyl)sulfonyl]-4-(propylsulfonyl)piperazine is used in various scientific research fields, including:

    Chemistry: As a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(4-nitrophenyl)sulfonyl]-4-(propylsulfonyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. The nitrophenyl and sulfonyl groups play a crucial role in these interactions by forming hydrogen bonds and electrostatic interactions with the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-nitrophenyl)sulfonyl]-4-phenylpiperazine
  • 1-[(4-nitrophenyl)sulfonyl]piperazine

Uniqueness

1-[(4-nitrophenyl)sulfonyl]-4-(propylsulfonyl)piperazine is unique due to the presence of both nitrophenyl and propylsulfonyl groups on the piperazine ring. This combination of functional groups imparts distinct chemical properties, such as increased solubility and reactivity, making it a valuable compound in various research applications.

Properties

IUPAC Name

1-(4-nitrophenyl)sulfonyl-4-propylsulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O6S2/c1-2-11-23(19,20)14-7-9-15(10-8-14)24(21,22)13-5-3-12(4-6-13)16(17)18/h3-6H,2,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPKYQGMVFWYONQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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